1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
The compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to exhibit pronounced cytotoxic activity . They are involved in DNA repair damage and have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves a Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This is followed by a chemoselective double cyanation . The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Molecular Structure Analysis
The molecular formula of the compound is C20H25N5O2 . It is a derivative of pyrrolo[2,3-d]pyrimidine and contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . They exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties .Physical And Chemical Properties Analysis
The average mass of the compound is 367.445 Da and the monoisotopic mass is 367.200836 Da .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-16-5-3-7-27-19(16)24-20-17(22(27)29)15-18(26(20)8-4-12-30-2)21(28)23-6-9-25-10-13-31-14-11-25/h3,5,7,15H,4,6,8-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSURLKQRRKXCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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